molecular formula C20H34Cl8 B1592728 Alkanes, chloro CAS No. 61788-76-9

Alkanes, chloro

Cat. No. B1592728
CAS RN: 61788-76-9
M. Wt: 558.1 g/mol
InChI Key: GHPXWFDSOBCWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

All the carbon atoms present in an alkane are sp3 hybridised, meaning every carbon atom forms four sigma bonds with carbon or hydrogen atoms . They exhibit tetrahedral geometry with a bond angle of 109.47° between them .


Chemical Reactions Analysis

Alkanes undergo very few reactions. The two reactions of more importance are combustion, which is the reaction with oxygen, and halogenation, which is the reaction with halogens . The chlorination of methane, for example, provides a simple example of this reaction .


Physical And Chemical Properties Analysis

Alkanes are generally nonpolar molecules . They are insoluble in water but soluble in organic solvents . The boiling point of alkanes increases with increasing molecular weight . The melting point of alkanes follows the same trend as their boiling point .

Safety And Hazards

Alkanes, C12-13, chloro are part of a group of chemicals known as short-chain chlorinated paraffins (SCCPs) . SCCPs are persistent, bioaccumulative, and toxic to aquatic organisms at low concentrations . They can remain in the environment for a significant amount of time and can bioaccumulate in animal tissues, increasing the probability and duration of exposure .

Future Directions

Unfortunately, alkane halogenation is a poor synthetic method for preparing alkyl halides because mixtures of products invariably result . For example, chlorination of methane does not stop cleanly at the monochlorinated stage but continues to give a mixture of dichloro, trichloro, and even tetrachloro products .

properties

IUPAC Name

2,4,5,8,11,12,14,17-octachloroicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34Cl8/c1-3-4-14(22)5-6-16(24)12-20(28)18(26)10-8-15(23)7-9-17(25)19(27)11-13(2)21/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPXWFDSOBCWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(CC(C(CCC(CCC(C(CC(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,8,11,12,14,17-Octachloroicosane

CAS RN

61788-76-9
Record name Paraffins, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, chloro
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alkanes, chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARAFFINS, CHLORO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OE3NR58QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alkanes, chloro
Reactant of Route 2
Alkanes, chloro
Reactant of Route 3
Alkanes, chloro
Reactant of Route 4
Alkanes, chloro
Reactant of Route 5
Alkanes, chloro
Reactant of Route 6
Alkanes, chloro

Citations

For This Compound
45
Citations
G Castello, G D'Amato - Journal of Chromatography A, 1974 - Elsevier
This paper reports an evaluation of the retention characteristics of polyethylene glycols used as liquid phases in gas chromatography. Eight different grades of polyethylene glycol were …
Number of citations: 17 www.sciencedirect.com
AM Ahmed, R Kustán, A Groniewsky… - AIP Conference …, 2021 - pubs.aip.org
The selection of working fluids for Organic Rankine Cycles is an essential part of ORC design, influencing the configuration, the power production and the economic viability. There are …
Number of citations: 2 pubs.aip.org
P d'Antuono, E Botek, B Champagne - AIP Conference Proceedings, 2009 - pubs.aip.org
The performance of density functional schemes to predict 1 H and 13 C chemical shifts of chlorine‐containing molecules is first addressed by considering small alkane and alkene …
Number of citations: 1 pubs.aip.org
TR INVENTORY - ordspub.epa.gov
Section 313 of the Emergency Planning and Community Right-to-Know Act of 1986 (EPCRA) requires certain facilities manufacturing, processing, or otherwise using listed toxic …
Number of citations: 9 ordspub.epa.gov
W Di Marzio, ME Saenz - Ecotoxicology and environmental safety, 2004 - Elsevier
A quantitative structure–activity relationship (QSAR) was determined, according to Hansch's approach. The acute toxicity of nine aromatic hydrocarbons (benzene, toluene, …
Number of citations: 35 www.sciencedirect.com
A Tsarbopoulos, J Allison - Journal of the American Chemical …, 1985 - ACS Publications
Thegas-phase chemistry of Co4 with a series of 1-chloro normal alkanes and alcohols with the alkyl chain length varying from three to eight carbonatoms is presented. In the case of …
Number of citations: 40 pubs.acs.org
S Bayen, JP Obbard, GO Thomas - Environment International, 2006 - Elsevier
Chlorinated paraffins (CPs), as technical mixtures of polychlorinated alkanes (PCAs), are ubiquitous in the environment. CPs tend to behave in a similar way to persistent organic …
Number of citations: 275 www.sciencedirect.com
RM Gerhold, GW Malaney - Journal (Water Pollution Control Federation), 1966 - JSTOR
Investigation of the susceptibility of aliphatic compounds to oxidation by activated sludge from operating treatment plants showed the effects of molecular structure on oxidation. Main …
Number of citations: 32 www.jstor.org
KU Goss, SJ Eisenreich - Atmospheric Environment, 1997 - Elsevier
Sorption of polar and non-polar volatile organic compounds to particles from a combustion source has been measured at different temperatures and relative humidities in laboratory …
Number of citations: 85 www.sciencedirect.com
IARC Working Group on the Evaluation of … - … , and Exposures in …, 1990 - ncbi.nlm.nih.gov
Chlorinated paraffins are manufactured by the chlorination of specified normal paraffin fractions (straight-chain hydrocarbons) obtained from petroleum refining. Ordinary commercial …
Number of citations: 1 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.